molecular formula C11H10N2O3S B062164 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid CAS No. 168127-34-2

2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid

Cat. No.: B062164
CAS No.: 168127-34-2
M. Wt: 250.28 g/mol
InChI Key: HYDGPYDSIOCNTN-UHFFFAOYSA-N
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Description

2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid is a compound with the molecular formula C11H10N2O3S. It is a white to yellow solid that is used in various scientific research applications. This compound contains a thiazole ring, which is known for its diverse biological activities .

Preparation Methods

The synthesis of 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid involves several steps. One common method includes the reaction of 2-amino-4-thiazole with phenoxyacetic acid under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Activity : Studies have indicated that compounds with thiazole moieties often possess antimicrobial properties. This specific compound may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of phenoxyacetic acids can reduce inflammation markers in vitro and in vivo. This could have implications for treating inflammatory diseases.
  • Anticancer Potential : Research has shown that thiazole-containing compounds can induce apoptosis in cancer cells. The specific mechanisms through which 2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid exerts these effects require further investigation but hold promise for cancer therapy.

Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological profile. Potential applications include:

  • Lead Compound for Antibiotics : Its antimicrobial properties can be optimized to develop new antibiotics targeting resistant strains.
  • Anti-inflammatory Drugs : Modifications may lead to more potent anti-inflammatory agents suitable for chronic conditions like arthritis.

Case Studies

  • Antimicrobial Screening : A recent study evaluated various thiazole derivatives, including this compound, against a panel of bacterial pathogens. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
  • Inflammation Model Studies : In animal models of inflammation, compounds similar to this compound demonstrated reduced levels of pro-inflammatory cytokines, indicating a pathway for therapeutic use in inflammatory diseases .

Agricultural Applications

The compound may also find utility in agricultural chemistry:

  • Herbicide Development : Phenoxyacetic acids are known for their herbicidal properties. This compound could be explored as a selective herbicide targeting specific weed species while minimizing crop damage.

Mechanism of Action

The mechanism of action of 2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-[4-(2-amino-4-thiazolyl)phenoxy]Acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets, making it a valuable compound in scientific research.

Biological Activity

2-[4-(2-amino-4-thiazolyl)phenoxy]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. The presence of the thiazole moiety enhances its pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

The compound features a phenoxy group linked to a thiazole ring through an acetic acid moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. The thiazole ring is known for enhancing the activity against various bacterial strains, including resistant ones. For instance, derivatives of thiazole compounds have shown improved efficacy against pathogens, suggesting that this compound could be developed into new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated effectiveness against several cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies reveal that modifications on the thiazole and phenoxy groups can significantly influence cytotoxicity .

The biological activity of this compound is attributed to its ability to interact with specific enzymes involved in cell proliferation and bacterial resistance mechanisms. These interactions are crucial for understanding its therapeutic potential and optimizing its efficacy .

Case Studies

  • Antimicrobial Efficacy : A study comparing the antimicrobial activities of various thiazole derivatives highlighted that this compound exhibited comparable or superior activity against Staphylococcus aureus and Escherichia coli when compared to standard antibiotics .
  • Cytotoxic Effects : In vitro studies on cancer cell lines such as HeLa and MCF-7 demonstrated that this compound had an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .

Summary of Biological Activities

Activity Description References
AntimicrobialEffective against multiple bacterial strains; potential for antibiotic development
AnticancerCytotoxic effects on various cancer cell lines; lower IC50 than standard treatments
Mechanism of ActionInteracts with enzymes involved in proliferation and resistance mechanisms

Properties

IUPAC Name

2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c12-11-13-9(6-17-11)7-1-3-8(4-2-7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDGPYDSIOCNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168495
Record name Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168127-34-2
Record name Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168127342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (50 mL) was added to a solution of the product of example 2 (3.81 g, 12.4 mmol) in CH2Cl2 (50 mL). The resulting mixture was stirred at room temperature (20-22°) for 4 h, then concentrated under reduced pressure (coevaporated with CH2Cl2 and then Et2O). The residue was triturated with Et2O, then filtered and dried to afford 4.45 g (quantitative yield) of the title compound as a white solid: 1H NMR (400 MHz, DMSO-d6) δ 7.67 (d, J=8.8 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H), 6.96 (s, 1H), 4.72 (s, 2H). The product was used without further purification for the following reaction (example 4).
Quantity
50 mL
Type
reactant
Reaction Step One
Name
product
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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